REACTION_SMILES
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[CH3:12][N:13]([CH3:14])[C:15](=[O:16])[CH3:17].[CH3:1][O:2][c:3]1[s:4][c:5]([C:9](=[O:10])[OH:11])[c:6]([CH3:8])[n:7]1.[Cl:18][C:19](=[O:20])[Cl:21].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1>>[CH3:1][O:2][c:3]1[s:4][c:5]([C:9](=[O:10])[OH:11])[c:6]([CH3:8])[n:7]1.[Cl-:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1nc(C)c(C(=O)O)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1nc(C)c(C(=O)O)s1
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Name
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Type
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product
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Smiles
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[Cl-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |